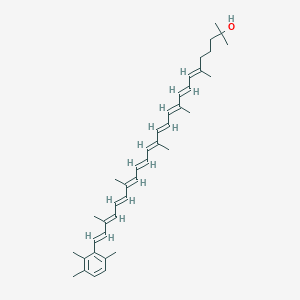

Hydroxychlorobactene

Description

Current Scholarly Perspectives on Specialized Metabolites in Biological Systems

Specialized metabolites, historically known as secondary metabolites, are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they mediate the interactions between the organism and its environment. Current scientific perspectives emphasize the critical roles of these molecules in processes such as defense, communication, and symbiosis. In microbial communities, specialized metabolites are key players in shaping community structure and function. The increasing availability of genomic and metabolomic data is revolutionizing the discovery and understanding of these compounds, revealing a vast and largely untapped reservoir of novel chemistry and bioactivity.

The Significance of Carotenoids in Microbial Biochemistry

Carotenoids are a widespread class of pigments found in all photosynthetic organisms and many non-photosynthetic microbes. nih.gov In the microbial world, they perform a range of vital functions. Primarily, they act as accessory light-harvesting pigments, absorbing light in the blue-green region of the spectrum and transferring the captured energy to chlorophylls (B1240455) or bacteriochlorophylls for photosynthesis. nih.govwashu.edu Additionally, carotenoids are crucial for photoprotection, quenching harmful reactive oxygen species generated during photosynthesis or from other sources of oxidative stress. researchgate.netnih.gov Their ability to stabilize cellular membranes is another important aspect of their function in microbial biochemistry.

Positioning Hydroxychlorobactene within Contemporary Research Domains

This compound is an aromatic carotenoid, a specific subclass of carotenoids characterized by the presence of one or two aromatic end groups. These compounds are of significant interest in various research fields. In geochemistry and paleoclimatology, aromatic carotenoids serve as biomarkers for past anoxic aquatic environments, as their primary producers are green sulfur bacteria, which thrive in such conditions. researchgate.net In the field of photosynthesis research, the unique photophysical properties of aromatic carotenoids like this compound make them intriguing subjects for understanding the mechanisms of light harvesting in extremophilic organisms. Furthermore, as the broader investigation into microbial specialized metabolites continues to expand, understanding the biosynthesis and function of unique carotenoids like this compound contributes to our knowledge of microbial adaptation and evolution.

Structure

3D Structure

Properties

Molecular Formula |

C40H54O |

|---|---|

Molecular Weight |

550.9 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,3,6-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-ol |

InChI |

InChI=1S/C40H54O/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-30-40(9,10)41)17-11-12-18-32(2)20-15-24-35(5)26-29-39-37(7)28-27-36(6)38(39)8/h11-15,17-24,26-29,41H,16,25,30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,29-26+,31-17+,32-18+,33-21+,34-23+,35-24+ |

InChI Key |

RIDGLTKNIODKLC-YWCRMUQNSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C |

Origin of Product |

United States |

Biological Distribution and Ecological Niche of Hydroxychlorobactene Producing Organisms

Occurrence in Chlorobiaceae (Green Sulfur Bacteria)

The family Chlorobiaceae is the principal biological source of hydroxychlorobactene. mit.edu These bacteria are obligate anaerobes and perform anoxygenic photosynthesis, typically using reduced sulfur compounds as electron donors. sci-hub.sebritannica.com Their unique photosynthetic pigments, including bacteriochlorophylls and carotenoids like this compound, are housed in specialized light-harvesting structures.

Specific Strains and Their Associated Cellular Compartments

Green-colored species of Chlorobiaceae are known to produce chlorobactene (B1254000) and its hydroxylated derivative, this compound. mit.edu While specific strain names are not always detailed in the context of this compound production in the provided search results, the literature indicates that green-pigmented GSB, such as some species within the genera Chlorobium and Chlorobaculum, synthesize these carotenoids. wikipedia.orgfrontiersin.org For instance, Chlorobaculum limnaeum is a known green sulfur bacterium. frontiersin.org

The photosynthetic pigments of Chlorobiaceae are located in unique cellular compartments called chlorosomes. sci-hub.sewikipedia.org These ellipsoidal structures are attached to the cytoplasmic membrane and contain the antenna bacteriochlorophylls (c, d, or e) and carotenoids. sci-hub.sefrontiersin.org The chlorosomes are highly efficient at capturing light, even in the low-light conditions typical of the habitats of green sulfur bacteria. frontiersin.org this compound, as a key carotenoid in green-colored species, is therefore primarily located within these chlorosomes.

Distribution in Planktonic and Benthic Mat-Forming Species

This compound and its diagenetic product, chlorobactane, serve as biomarkers for both planktonic and benthic mat-forming green-pigmented species of Chlorobiaceae. mit.educaltech.edu This indicates that organisms producing this compound can be found free-floating in the water column (planktonic) as well as integrated into microbial mats at the sediment-water interface (benthic).

Green-pigmented species of Chlorobiaceae, which produce this compound, are typically found in the upper 20 meters of the water column. mit.edu In contrast, brown-pigmented species, which produce isorenieratene, inhabit deeper zones. mit.eduresearchgate.net This distribution is linked to the light requirements of the different species. Experimental studies with benthic species like Prosthecochloris aestuarii have shown their ability to form biofilms in sediment gradients. nih.gov

Ecological Significance of this compound as a Biomarker

Biomarkers are organic molecules that can be traced back to their biological origin and are preserved in sediments and sedimentary rocks, providing a window into past environments. researchgate.netnumberanalytics.com this compound and its fossil equivalent, chlorobactane, are powerful biomarkers due to their specific origin. mit.educaltech.edu

Reconstruction of Paleoenvironmental Conditions

The presence of chlorobactane in the geological record is a key indicator of the past existence of green sulfur bacteria. mit.educaltech.edu Because these organisms have very specific metabolic requirements—namely, the presence of light and anoxic, sulfidic conditions—their fossil biomarkers can be used to reconstruct ancient environments. mit.edursc.org The discovery of chlorobactane in sedimentary rocks points to a paleoenvironment where the photic zone (the layer of a body of water that receives sunlight) was anoxic and contained hydrogen sulfide. mit.edu This allows for detailed reconstructions of past aquatic ecosystems and their biogeochemical cycles. researchgate.netnumberanalytics.com

Indicators of Redox Conditions in Ancient Aquatic Environments

Aromatic carotenoids, including the precursor to chlorobactane, are crucial indicators of photic zone euxinia, a condition where the sunlit surface waters are both anoxic and sulfidic. mit.edu The presence of chlorobactane in ancient sediments is strong evidence for such redox conditions. mit.edursc.org By analyzing the distribution of different carotenoid biomarkers, such as those from green- and brown-pigmented GSB and purple sulfur bacteria, scientists can reconstruct the redox stratification of ancient water bodies. mit.edu For example, the presence of biomarkers for green-pigmented GSB suggests euxinic conditions in the upper water column, while biomarkers for brown-pigmented species would indicate these conditions at greater depths. mit.edu

Biosynthetic Pathways and Regulation of Hydroxychlorobactene

Precursor Utilization in Hydroxychlorobactene Biosynthesis

The foundation of this compound biosynthesis lies in the assembly of its carbon skeleton from basic building blocks derived from central metabolism. This process is deeply integrated with universally conserved pathways for isoprenoid synthesis.

Mevalonate (B85504) Pathway Integration

The mevalonate (MVA) pathway is a critical metabolic route for the production of isoprenoid precursors. wikipedia.orgnih.gov This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonate, a key rate-limiting step in the pathway. nih.gov Subsequent phosphorylation and decarboxylation reactions convert mevalonate into the fundamental five-carbon (C5) isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmit.edu Studies have demonstrated the incorporation of [2-14C]mevalonic acid into chlorobactene (B1254000), the direct precursor of this compound, confirming that the benzene (B151609) ring of the molecule originates from mevalonic acid. core.ac.uknih.gov

Isoprenoid Precursor Involvement

Isoprenoids are a vast and diverse class of natural products synthesized from the C5 precursors, IPP and DMAPP. csic.esnih.gov These precursors are sequentially condensed to form larger prenyl diphosphate (B83284) molecules. mit.edu The initial condensation of two geranylgeranyl diphosphate (GGPP), a C20 isoprenoid, molecules by phytoene (B131915) synthase marks the first committed step in the biosynthesis of C40 carotenoids like this compound. nih.gov This leads to the formation of phytoene, which then undergoes a series of desaturation and isomerization reactions to produce lycopene (B16060). nih.gov It is hypothesized that γ-carotene, a monocyclic carotenoid, serves as the direct isoprenoid precursor for chlorobactene, which is then hydroxylated to form this compound. core.ac.uk

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The transformation of the precursor γ-carotene into this compound is a multi-step process catalyzed by a series of specific enzymes. These enzymes are responsible for the cyclization, aromatization, and final hydroxylation reactions.

Role of Enzyme EC: 4.2.1.131

The final step in the biosynthesis of this compound is the hydration of its immediate precursor, chlorobactene. This reaction is catalyzed by the enzyme carotenoid 1,2-hydratase, which has been classified under the EC number 4.2.1.131. genome.jpkegg.jp This enzyme, also known as CrtC, facilitates the addition of a water molecule across the 1,2-double bond of the terminal ring of chlorobactene, resulting in the formation of this compound. enzyme-database.orgwikipedia.org The systematic name for this enzyme is lycopene hydro-lyase (1-hydroxy-1,2-dihydrolycopene-forming). enzyme-database.org In some organisms, this enzyme can also act on other acyclic carotenoids like lycopene and neurosporene. enzyme-database.orguniprot.org

Identification of Uncharacterized Enzymes in the Pathway

The complete biosynthetic pathway from γ-carotene to this compound involves several enzymatic steps, some of which have been the subject of recent research to identify the responsible enzymes. The conversion of γ-carotene to chlorobactene is a key step involving the formation of an aromatic ring. The enzyme CrtU is responsible for this transformation by shifting a methyl group on the β-ring. wikipedia.org

Furthermore, in green sulfur bacteria like Chlorobaculum tepidum, which produces chlorobactene, another enzyme, a paralog of a bacteriochlorophyll (B101401) biosynthesis enzyme, has been identified. osti.govwhiterose.ac.uk This enzyme, encoded by the gene bchO (proposed to be renamed cruI), catalyzes the formation of 1',2'-dihydrochlorobactene (B1251461), a reduced form of chlorobactene. osti.govwhiterose.ac.uk While not directly in the this compound pathway, its discovery completes the understanding of pigment biosynthesis in these bacteria. osti.govwhiterose.ac.uk The identification of such enzymes is often achieved by linking natural products with unusual structures to their biosynthetic gene clusters and then identifying candidate genes through a process of elimination. nih.gov

Genetic Determinants of this compound Biosynthesis

The production of this compound is ultimately controlled by the presence and expression of specific genes that encode the biosynthetic enzymes.

The genes responsible for carotenoid biosynthesis in green sulfur bacteria are often found clustered together in the genome. asm.org In Chlorobium tepidum, nine open reading frames encoding putative carotenoid biosynthesis enzymes have been identified. nih.gov The gene crtC encodes the carotenoid 1,2-hydratase (EC 4.2.1.131) responsible for the final hydroxylation step. nih.gov Inactivation of this gene would prevent the formation of this compound.

The gene cruA has been identified as a lycopene cyclase in green sulfur bacteria, responsible for the initial cyclization of lycopene to form γ-carotene. asm.org The gene bchO (cruI) has been identified as the genetic determinant for the formation of 1',2'-dihydrochlorobactene from chlorobactene in Chlorobaculum tepidum. whiterose.ac.uk A mutant in the bchO gene was unable to synthesize this reduced carotenoid. whiterose.ac.uk The identification of these genes provides a more complete picture of the genetic framework governing the synthesis of chlorobactene and its derivatives. whiterose.ac.uk The study of these genetic determinants is crucial for understanding the regulation of this compound production and for potential metabolic engineering applications. nih.gov

Gene Clusters and Operons

In prokaryotes, genes that encode enzymes for a specific metabolic pathway are frequently organized into clusters known as operons. mdpi.comclemson.edu This arrangement allows for the coordinated transcription of all necessary genes as a single polycistronic mRNA molecule, ensuring that all required proteins are synthesized simultaneously. libretexts.org An operon typically consists of structural genes that code for the enzymes, a promoter region where RNA polymerase initiates transcription, and an operator region where regulatory proteins can bind to control transcription. clemson.edusavemyexams.com

The biosynthesis of carotenoids, including this compound, occurs in organisms such as the thermophilic green sulfur bacterium Chlorobium tepidum. carotenoiddb.jpkegg.jp The genes responsible for the later steps of carotenoid modification in this organism are clustered, which is characteristic of an operon-like structure. kegg.jp For instance, the gene cruD has been identified in C. tepidum as encoding chlorobactene lauroyltransferase, an enzyme that acts on a derivative of this compound. kegg.jp The clustering of such biosynthetic genes is a common strategy to ensure efficient production of the final metabolic product. mdpi.com While the complete operon for this compound has not been fully elucidated, the organization of related carotenoid biosynthetic genes suggests a similar clustered arrangement. genome.jpnih.gov

Table 1: Key Gene Functions in Related Carotenoid Biosynthesis

| Gene/Enzyme | Function | Organism Example | Reference |

|---|---|---|---|

| Chlorobactene glucosyltransferase | Converts this compound to this compound glucoside. | Chlorobium tepidum | genome.jp |

| cruD (chlorobactene lauroyltransferase) | Catalyzes the esterification of this compound glucoside. | Chlorobium tepidum | kegg.jp |

Transcriptional Regulation of Biosynthetic Genes

The expression of biosynthetic gene clusters is tightly controlled at the transcriptional level to prevent the wasteful expenditure of cellular resources. savemyexams.com This regulation can occur through several mechanisms, most notably through inducible or repressible operons. libretexts.orgsavemyexams.com

Repressible Operons: In many biosynthetic pathways, the final product acts as a co-repressor. When the product accumulates to a sufficient level, it binds to a repressor protein, which then binds to the operator region of the operon, blocking transcription. The tryptophan (trp) operon is a classic model for this type of negative feedback regulation. libretexts.org It is plausible that this compound biosynthesis is similarly down-regulated when cellular concentrations are high.

Inducible Operons: Conversely, some pathways are induced by the presence of a substrate. The lactose (B1674315) (lac) operon, for example, is activated by lactose, which prevents a repressor protein from blocking transcription. savemyexams.com

Transcriptional Activators: Regulation also involves activator proteins. In response to specific internal or environmental signals—such as light, hormones, or nutrient levels—transcription factors can bind to promoter regions to enhance gene expression. researchgate.netfrontiersin.org For example, the regulation of other secondary metabolites, like anthocyanins and α-tomatine, involves complex networks of transcription factors (e.g., MYB, bHLH, and NAC families) that are activated by signals like jasmonic acid or light to control the expression of biosynthetic genes. researchgate.netnih.govmdpi.com Environmental factors, such as aeration, have also been shown to significantly alter the transcription levels of genes in biosynthetic pathways in other microorganisms. nih.gov

Table 2: General Elements of Transcriptional Regulation in Biosynthetic Pathways

| Regulatory Element | Function | Mode of Action | Reference |

|---|---|---|---|

| Repressor Protein | Inhibits gene expression. | Binds to the operator to block RNA polymerase. Can be activated or deactivated by a co-repressor or inducer. | libretexts.org |

| Activator Protein | Enhances gene expression. | Binds to the promoter region to facilitate RNA polymerase binding. | frontiersin.org |

| Inducer | Initiates gene expression. | Binds to a repressor, preventing it from binding to the operator. | savemyexams.com |

| Co-repressor | Inhibits gene expression in conjunction with a repressor. | Binds to a repressor protein, enabling it to bind to the operator. | libretexts.org |

Metabolic Flux Control and Pathway Bottlenecks in this compound Production

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. The control of this flux is not typically governed by a single rate-limiting enzyme but is a distributed property of the entire network. mdpi.complos.org In the context of producing a specific compound like this compound, metabolic engineering aims to redirect the flow of carbon and energy from central metabolism towards the desired biosynthetic pathway. sciepublish.com However, several bottlenecks can limit the efficiency of this process.

Identifying and alleviating these bottlenecks is a key challenge. nih.gov Common bottlenecks in secondary metabolite production include:

Cofactor Imbalance: Biosynthetic pathways often require specific cofactors like ATP for energy and NADPH for reducing power. nih.gov The regeneration and availability of these cofactors can become a significant bottleneck, as the cell must balance the needs of primary growth with the demands of the heterologous pathway. nih.govnih.gov

Enzyme Activity and Expression: The expression levels and kinetic properties of the biosynthetic enzymes themselves can be limiting. Even after overexpressing a particular enzyme, another step in the pathway may become the new rate-controlling factor. nih.gov

Competing Pathways: Native metabolic pathways can compete for the same precursors and cofactors, diverting metabolic flux away from the desired product. sciepublish.comnih.gov Repressing the expression of genes in these competing pathways is a common strategy to enhance production. sciepublish.com

Table 3: Potential Metabolic Bottlenecks in this compound Production

| Potential Bottleneck | Description | Affected Pathway/Process | Reference |

|---|---|---|---|

| Precursor Supply | Limited availability of initial building blocks for the pathway. | Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle) | nih.gov |

| Cofactor Regeneration | Insufficient supply of ATP or reducing equivalents like NADPH. | Pentose (B10789219) Phosphate (B84403) Pathway, Electron Transport Chain | nih.gov |

| Enzyme Expression | Suboptimal levels of one or more biosynthetic enzymes. | This compound Biosynthesis Pathway | nih.gov |

| Metabolic Competition | Diversion of carbon flux to native metabolic pathways essential for growth. | Amino Acid Synthesis, Fatty Acid Synthesis | sciepublish.comnih.gov |

Molecular Mechanisms of Hydroxychlorobactene Biological Function

Contribution to Light-Harvesting Complexes in Photosynthetic Bacteria

Light-harvesting complexes (LHCs) are sophisticated assemblies of proteins and pigments that capture solar energy and transfer it to photosynthetic reaction centers. wikipedia.org In green sulfur bacteria (GSBs), such as Chlorobaculum tepidum, carotenoids like hydroxychlorobactene are integral components of these complexes. researchgate.net While the majority of carotenoids in GSBs, including chlorobactene (B1254000), are located within the chlorosome—a highly efficient light-harvesting antenna structure—a smaller, functionally distinct population of carotenoids is found in other parts of the photosynthetic apparatus. wikipedia.orgresearchgate.net

Specifically, glycosylated derivatives of this compound, such as this compound glucoside esters, are found associated with the photosynthetic reaction center (RC) complex. researchgate.netlipidbank.jp These specialized carotenoids are strategically positioned to optimize the flow of energy. The primary role of carotenoids within LHCs is to absorb light in the spectral regions where chlorophylls (B1240455) absorb weakly, thereby broadening the range of light that can be used for photosynthesis. uiuc.edunih.gov The captured energy is then efficiently transferred to bacteriochlorophyll (B101401) molecules. uiuc.edu

The precise location of this compound and its derivatives within the LHC is critical for its function. For instance, in the FMO-RC supercomplex of Chlorobium tepidum, a this compound glucoside laurate molecule is found near the interface of the two PscA dimers, which are core subunits of the reaction center. researchgate.net Its aromatic head group is positioned in close proximity to a bacteriochlorophyll molecule, facilitating efficient energy transfer. researchgate.net

Table 1: Location and Function of this compound in Photosynthetic Bacteria

| Location | Form of this compound | Primary Function | Reference |

| Chlorosome | This compound | Light Harvesting | researchgate.net |

| Photosynthetic Reaction Center Complex | This compound glucoside ester | Energy Transfer, Photoprotection | researchgate.netlipidbank.jp |

Role in Energy Dissipation Mechanisms

Beyond light harvesting, this compound is vital for protecting the photosynthetic machinery from photodamage caused by excess light energy. This is achieved through sophisticated energy dissipation mechanisms.

Anaerobic Energy Dissipation

Green sulfur bacteria are obligate anaerobes, meaning they perform photosynthesis in the absence of oxygen. researchgate.net In these organisms, traditional photoprotective mechanisms that rely on quenching reactive oxygen species are less relevant. Instead, carotenoids like the glycosylated forms of this compound are thought to be involved in a previously unidentified function of anaerobic energy dissipation. researchgate.net This suggests a unique adaptation for managing excess energy in an anoxic environment. The precise molecular mechanism of this anaerobic dissipation is an area of ongoing research, but it is believed to involve the direct quenching of excited bacteriochlorophyll states by the carotenoid, releasing the energy as heat. researchgate.netnih.gov

Photoprotection Under Specific Light Regimes

Under conditions of high light intensity, the amount of absorbed light energy can exceed the capacity of the photosynthetic apparatus to utilize it, leading to the formation of damaging, highly reactive molecules. Carotenoids, including this compound, play a critical role in preventing this photodamage. nih.govcaltech.edu They can quench the triplet excited state of bacteriochlorophylls, which are precursors to the formation of singlet oxygen, a highly destructive reactive oxygen species. wikipedia.org This quenching process involves the transfer of energy from the excited bacteriochlorophyll to the carotenoid, which then harmlessly dissipates the energy as heat. nih.gov This photoprotective function is essential for the survival of photosynthetic organisms in environments with fluctuating light conditions. nih.gov

Interactions with Other Pigments and Proteins within Supramolecular Structures

The functions of this compound are intrinsically linked to its interactions with other molecules within the crowded environment of the photosynthetic membrane. These interactions, which occur within large supramolecular structures, are governed by precise spatial arrangements and non-covalent forces. embopress.orgnih.gov

This compound and its derivatives form specific, non-covalent bonds with proteins of the light-harvesting and reaction center complexes. embopress.orgnih.gov These interactions are crucial for maintaining the correct orientation and proximity of the carotenoid relative to other pigments, such as bacteriochlorophylls. The protein scaffold provides a specific binding pocket that dictates the conformation of the bound carotenoid. embopress.org

The efficiency of energy transfer from carotenoids to bacteriochlorophylls is highly dependent on the distance and orientation between the two molecules. wikipedia.org The close proximity of this compound to bacteriochlorophylls within the LHC, facilitated by the protein structure, ensures that the singlet-singlet energy transfer occurs rapidly and efficiently. uiuc.edu Similarly, for photoprotection, the carotenoid must be close enough to the bacteriochlorophyll to effectively quench its triplet state. wikipedia.org

Functional Divergence and Specialization within Carotenoid Families

The carotenoid family is vast and diverse, with different members exhibiting specialized functions. wikipedia.org The chemical modifications of the basic carotenoid structure, such as the addition of hydroxyl groups or glycosylation as seen in this compound and its derivatives, lead to this functional divergence. rsc.org

For example, the presence of a hydroxyl group in this compound can influence its polarity and its interactions with the surrounding protein and lipid environment. rsc.org The further addition of a glucose ester in this compound glucoside ester makes the molecule more amphipathic, with a hydrophilic head and a hydrophobic tail. carotenoiddb.jp This structural feature is likely key to its specific localization and function at the interface of different cellular compartments or within the protein complex. researchgate.netlipidbank.jp

The evolution of different carotenoid biosynthesis pathways has resulted in a wide array of carotenoids with distinct absorption spectra and photophysical properties. wikipedia.orgnih.gov This allows different photosynthetic organisms to adapt to their specific light environments. The presence of this compound in green sulfur bacteria is a prime example of this evolutionary specialization, enabling these organisms to thrive in the low-light, anaerobic conditions they typically inhabit. researchgate.netcaltech.edu

Advanced Methodologies for Hydroxychlorobactene Research

Structural Elucidation Techniques

The definitive identification of hydroxychlorobactene necessitates the use of powerful structural elucidation tools. These techniques, often used in combination, provide complementary information to build a complete picture of the molecule.

Mass Spectrometry (MS) and Tandem MS Approaches (MS/MS)

The complex fragmentation patterns generated by MS/MS can be challenging to interpret manually. Computational strategies are increasingly employed to aid in the interpretation of these spectra. By using specialized software and algorithms, researchers can compare experimentally obtained spectra with theoretical fragmentation patterns generated from proposed structures. This approach significantly accelerates the process of structure confirmation and can help to differentiate between closely related isomers.

Predicting the fragmentation chemistry of a molecule like this compound under mass spectrometric conditions is a key aspect of structural analysis. Knowledge of typical carotenoid fragmentation pathways, such as the loss of water from the hydroxyl group or cleavages along the polyene chain, allows researchers to anticipate the masses of expected fragment ions. This predictive approach is vital for designing targeted MS/MS experiments and for confidently assigning structures to observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms and the stereochemistry of this compound. dokumen.pub Both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments within the molecule. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between adjacent protons and across several bonds, respectively, which helps to piece together the carbon skeleton. Furthermore, NOE (Nuclear Overhauser Effect) experiments can reveal through-space proximities between protons, providing critical information for determining the stereochemistry at chiral centers and the geometry of double bonds. The unambiguous identification of a carotenoid's structure is not considered complete without confirmation by ¹H NMR and mass spectroscopy. dokumen.pub

Hyphenated Techniques in Structural Characterization

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides a powerful platform for the analysis of complex mixtures containing this compound. slideshare.netscribd.comslideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and retention times on a GC column before they are introduced into the mass spectrometer for detection and identification. slideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile and thermally labile molecules like carotenoids. scispace.comslideshare.net The sample is first separated by high-performance liquid chromatography (HPLC) and the eluent is then directed into the mass spectrometer. This allows for the separation of this compound from other pigments and matrix components before mass analysis, which is crucial for accurate identification and quantification in biological extracts. scispace.com

These combined techniques enhance sensitivity and provide a high degree of specificity for analyzing compounds in complex matrices. slideshare.net

Oxidative Degradation and Derivatization for Structural Insights

Chemical degradation and derivatization methods can provide valuable, albeit indirect, structural information about this compound.

Oxidative Degradation: Controlled oxidation of the carotenoid can break it down into smaller, more easily identifiable fragments. researchgate.netmdpi.comnih.gov For example, chromic acid oxidation has been used to produce smaller molecules from chlorobactene (B1254000), which can then be analyzed to deduce the structure of the original molecule. core.ac.uk This method can help to confirm the nature of the end groups and the substitution pattern of the aromatic ring.

Derivatization: Chemical derivatization involves modifying a specific functional group in the molecule to change its chemical properties, which can aid in analysis. mdpi.com For instance, the hydroxyl group of this compound can be esterified. rsc.orgdokumen.pub This derivatization can improve its chromatographic behavior or facilitate its detection. The preparation of sulphate esters of this compound has been performed for spectroscopic investigations to aid in the structural elucidation of naturally occurring carotenoid sulphates. rsc.orgdokumen.pub

Advanced Analytical Chemistry Methodologies

The structural elucidation and quantification of this compound in complex biological and geological samples necessitate the use of sophisticated analytical techniques. These methodologies are critical for separating the carotenoid from other pigments and matrix components, as well as for confirming its molecular identity.

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of this compound, enabling its isolation from the intricate mixtures in which it naturally occurs, such as extracts from green sulfur bacteria (Chlorobiaceae). The choice of chromatographic method depends on the sample matrix, the required resolution, and the analytical objective, whether it be preparative isolation or quantitative analysis.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation of carotenoids like this compound. researchgate.netrsc.org Due to the thermal lability and low volatility of carotenoids, LC is generally preferred over Gas Chromatography (GC) for the analysis of the intact molecule. HPLC systems, often employing reversed-phase C18 columns, are effective in separating various carotenoid isomers and esters. rsc.orgresearchgate.net The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

While GC is less suitable for intact this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for analyzing its diagenetic products, such as chlorobactane. researchgate.net These more stable, saturated derivatives are found in sedimentary organic matter and serve as molecular fossils, or biomarkers, indicating the past presence of green sulfur bacteria and anoxic photic zone conditions. researchgate.netcaltech.edu

Table 1: Comparison of GC and LC Applications in this compound-Related Research

| Technique | Analyte | Sample Matrix | Purpose | Key Findings |

|---|---|---|---|---|

| HPLC (LC) | This compound & related carotenoids | Bacterial Cell Extracts | Separation & Quantification | Efficient separation of carotenoid mixtures, including isomers and glycoside esters. rsc.orgresearchgate.net |

| GC-MS | Chlorobactane (diagenetic product) | Sedimentary Rocks | Biomarker Identification | Identification of derivatives confirms the historical presence of Chlorobiaceae. researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. In the context of metabolomics, UHPLC coupled with high-resolution mass spectrometry (such as UHR-QqTOF) is a powerful strategy for comprehensive metabolite profiling. researchgate.net Studies utilizing this approach have successfully identified this compound as one of numerous secondary metabolites in fungal extracts, demonstrating the technique's capacity to detect specific compounds within a highly complex biological profile. researchgate.net

Spectroscopic Analytical Approaches

Following chromatographic separation, spectroscopic methods are employed to confirm the identity and structure of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a unique molecular fingerprint.

UV/Visible (UV/Vis) absorption spectroscopy is a primary method for the identification and quantification of carotenoids. The extensive system of conjugated double bonds in the polyene chain of this compound gives rise to strong absorption in the visible region of the electromagnetic spectrum. The resulting spectrum is characterized by a three-peaked absorption pattern, with the wavelength of maximum absorption (λmax) being highly characteristic of the specific carotenoid structure. UV/Vis spectra are routinely used to identify carotenoids following HPLC separation, often with a photodiode array (PDA) detector. google.com While carotenoids themselves are not typically fluorescent, fluorescence spectroscopy can be relevant in studying their interactions and energy transfer roles within photosynthetic complexes.

Table 2: Illustrative UV/Vis Absorption Data for Aromatic Carotenoids

| Compound Family | Typical Absorption Maxima (λmax) in Organic Solvents | Chromophore System |

|---|---|---|

| Chlorobactene derivatives | ~460-480 nm | 10 conjugated double bonds + aryl group |

| Isorenieratene derivatives | ~450-470 nm | 9 conjugated double bonds + aryl group |

Note: Exact λmax values are solvent-dependent.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule. caltech.edu For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its key structural features. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the high-frequency region of the spectrum (typically around 3200-3600 cm⁻¹). Vibrations associated with the C-O bond of the alcohol would appear in the 1000-1260 cm⁻¹ region. Additionally, characteristic peaks for C-H stretching and bending from the polyene chain and methyl groups, as well as C=C stretching from the conjugated system and the aromatic ring, would be present, collectively confirming the molecule's chemical architecture. caltech.edu

High-Throughput Metabolomics Profiling

High-throughput metabolomics profiling represents a powerful strategy for the comprehensive analysis of carotenoids, including this compound, within biological systems. acs.org This approach enables the rapid screening and identification of valuable carotenoids from a multitude of microbial sources. researchgate.netnih.gov The production of carotenoids from bacteria has garnered significant interest for industrial applications due to shorter cultivation times compared to other sources like microalgae. csic.estandfonline.com Methodologies for high-throughput screening (HTS) often involve the construction of extensive microbial strain libraries, from which pigmented strains (typically yellow, orange, or red) are selected for further analysis. researchgate.netnih.gov

The core of this profiling involves advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which allows for the separation, identification, and quantification of diverse carotenoids in complex mixtures. researchgate.netcsic.estandfonline.com These methods are crucial for discovering novel bacterial producers of specific carotenoids and for understanding the metabolic pathways involved. acs.org For instance, a study screening numerous marine bacterial strains successfully identified dozens of potential producers of high-value carotenoids. researchgate.netnih.gov Such screening provides foundational data for metabolic engineering and optimization of production.

Research findings from high-throughput profiling can be summarized to compare the carotenoid production capabilities across different bacterial species. This allows for the selection of promising candidates for targeted production of compounds like this compound.

Table 1: Example of High-Throughput Carotenoid Profiling in Bacterial Strains

This interactive table showcases hypothetical results from a high-throughput screening of various bacterial strains for the production of this compound and other related carotenoids. The data illustrates the diversity in carotenoid profiles among different organisms.

| Bacterial Strain | Class | Primary Carotenoids Detected | Relative Abundance of this compound (%) |

| Chlorobaculum tepidum | Chlorobia | Chlorobactene, this compound | 85 |

| Hymenobacter sp. VUG-A | Cytophagia | Zeaxanthin, Hymenobacterxanthin | 5 |

| Erythrobacter sp. SD-21 | Alphaproteobacteria | Astaxanthin, Zeaxanthin | < 1 |

| Rhodobacter sphaeroides | Alphaproteobacteria | Spheroidene, Neurosporene | 0 |

| Flavobacterium sp. M-12 | Flavobacteriia | Zeaxanthin, Canthaxanthin | < 1 |

Ultra-High Resolution Qq-Time-Of-Flight Mass Spectrometry (UHR-QqTOF)

Ultra-High Resolution Quadrupole-Time-of-Flight (UHR-QqTOF) mass spectrometry is a state-of-the-art analytical technique indispensable for the detailed structural elucidation and quantification of metabolites like this compound. nih.govucp.pt This technology combines the high resolving power and mass accuracy of a Time-of-Flight analyzer with the fragmentation capabilities of a quadrupole system. nih.gov The high resolution allows for the accurate determination of the elemental composition of a molecule from its exact mass, while tandem mass spectrometry (MS/MS) capabilities provide structural information through characteristic fragmentation patterns. csic.estandfonline.com

In the context of carotenoid research, UHPLC-MS methods utilizing high-resolution mass spectrometers are crucial for distinguishing between structurally similar isomers and for identifying novel compounds in complex biological extracts. nih.govkaust.edu.sa The analysis of this compound (C₄₀H₅₄O), which has a monoisotopic mass of 550.41747 Da, benefits significantly from this precision. ebi.ac.uk UHR-QqTOF can differentiate it from other compounds with the same nominal mass but different elemental formulas.

The process involves ionizing the sample and separating the ions in the quadrupole. Selected precursor ions, such as the molecular ion of this compound ([M+H]⁺ at m/z 551.4247), are then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed by the TOF detector, generating a high-resolution mass spectrum. This fragmentation data provides a structural fingerprint of the molecule, confirming the identity of this compound and distinguishing it from other carotenoids. whiterose.ac.uk

Table 2: UHR-QqTOF MS/MS Fragmentation Data for this compound

This interactive table presents the expected high-resolution mass spectrometry data for this compound. It includes the theoretical exact mass of the precursor ion and plausible fragment ions that would be observed during a tandem MS (MS/MS) experiment, which are critical for structural confirmation.

| Ion Description | Formula | Theoretical m/z | Mass Accuracy (ppm) |

| Precursor Ion [M+H]⁺ | [C₄₀H₅₅O]⁺ | 551.4247 | < 5 |

| Precursor Ion [M]⁺˙ | [C₄₀H₅₄O]⁺˙ | 550.4175 | < 5 |

| Fragment (Loss of H₂O) | [C₄₀H₅₂]⁺˙ | 532.4069 | < 5 |

| Fragment (Toluene loss) | [C₃₃H₄₆O]⁺˙ | 458.3548 | < 5 |

| Fragment (Xylene loss) | [C₃₂H₄₄O]⁺˙ | 444.3392 | < 5 |

Genetic and Evolutionary Studies of Hydroxychlorobactene Pathways

Comparative Genomics of Carotenoid Biosynthesis Genes

Comparative genomics involves the comparison of complete genome sequences from different species to identify regions of similarity and difference. genome.gov This approach has been instrumental in understanding the evolution of metabolic pathways, including those for carotenoids like hydroxychlorobactene. By examining the genes involved in the biosynthesis of these pigments across various organisms, scientists can infer evolutionary relationships and identify key genetic events that have shaped these pathways. genome.govfrontiersin.org

Horizontal Gene Transfer Events

Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical descent, is a significant driver of evolution in prokaryotes. wikipedia.orgwisc.edu It is a primary mechanism for the spread of new traits, such as antibiotic resistance and the ability to degrade novel compounds. wikipedia.org In the context of this compound biosynthesis, HGT is thought to have played a role in the distribution of the necessary genes among different bacterial lineages. nih.gov Evidence for HGT is often found by identifying genes in one organism that are more closely related to genes in a distant species than to those in more closely related organisms. ask-force.org This process can lead to the rapid acquisition of a complete or partial metabolic pathway, providing a significant selective advantage. nih.gov For instance, the transfer of genes involved in carotenoid biosynthesis could allow a bacterium to colonize a new, light-exposed environment where these pigments offer protection from photodamage.

The table below illustrates hypothetical instances of HGT involving genes related to carotenoid biosynthesis.

| Gene Cluster | Putative Function | Donor Lineage (Hypothetical) | Recipient Lineage (Hypothetical) |

| crtBIY | Phytoene (B131915) synthesis and desaturation | Green sulfur bacteria | Proteobacteria |

| crtU | Carotenoid ketolase | Cyanobacteria | Firmicutes |

| crtCDE | Hydroxylation and glycosylation | Bacteroidetes | Chloroflexi |

De Novo Enzyme Evolution and Gene Loss

The evolution of new enzymatic functions, or de novo enzyme evolution, is another crucial mechanism in the diversification of metabolic pathways. nih.gov This can occur through gene duplication, where a copy of an existing gene is free to accumulate mutations and potentially acquire a new function. nih.gov Promiscuous enzyme activities, where an enzyme can catalyze a secondary, often inefficient, reaction, can serve as a starting point for the evolution of a new, more specific enzyme. nih.gov In the context of this compound biosynthesis, it is plausible that some of the enzymes in the pathway evolved from ancestral enzymes with different primary functions.

Conversely, gene loss is also a significant evolutionary force. elifesciences.org If a particular metabolic pathway is no longer beneficial in a specific environment, the genes encoding the enzymes of that pathway may be lost over time. This "use it or lose it" principle can lead to the streamlining of genomes in organisms adapted to specific niches. For example, a bacterium that moves to a dark environment where photoprotective carotenoids are not needed may lose the genes for this compound synthesis.

The following table outlines potential evolutionary events in the this compound pathway.

| Evolutionary Event | Affected Gene(s) | Putative Consequence |

| Gene Duplication & Divergence | crtD (ancestral) | Evolution of a novel hydroxylase with specificity for a chlorobactene (B1254000) precursor. |

| Neomorphic Activity | crtX (hypothetical) | A mutation leading to a new enzymatic function, such as the final hydroxylation step. nih.gov |

| Gene Loss | crtU | Loss of the ability to produce a ketocarotenoid, leading to a branch point in the pathway. |

Mutational Analysis and Directed Evolution of Biosynthetic Enzymes

Mutational analysis is a technique used to understand the function of a gene or protein by observing the effects of specific mutations. cancer.govaadcnews.com By systematically changing the amino acid sequence of a biosynthetic enzyme, researchers can identify key residues involved in catalysis, substrate binding, and protein stability. aadcnews.com This information is invaluable for understanding how enzymes in the this compound pathway function and how they might have evolved.

Directed evolution is a powerful laboratory technique that mimics natural selection to engineer proteins with desired properties. nih.govsigmaaldrich.com It involves creating a large library of gene variants, expressing them to produce a diverse set of enzymes, and then screening for those with improved or novel activities. sigmaaldrich.comnobelprize.org This approach has been used to enhance the activity, selectivity, and stability of various enzymes. nih.gov In the context of this compound biosynthesis, directed evolution could be used to modify the enzymes in the pathway to produce novel carotenoid structures or to increase the yield of this compound. caltech.edu This process typically involves iterative rounds of mutagenesis and screening to accumulate beneficial mutations. researchgate.net

The table below summarizes hypothetical results from mutational and directed evolution studies on a key enzyme in the this compound pathway.

| Enzyme | Mutation/Evolution Strategy | Observed Effect |

| Lycopene (B16060) elongase | Site-directed mutagenesis of the active site | Altered substrate specificity, leading to the production of a novel elongated carotenoid. |

| Chlorobactene synthase | Error-prone PCR and DNA shuffling | Increased catalytic efficiency and thermostability. |

| This compound hydroxylase | Rational design combined with directed evolution | Introduction of a new hydroxylation site on the carotenoid backbone. nih.gov |

Phylogenomic Analysis of this compound Producers

Phylogenomics combines phylogenetic analysis with genome-wide data to reconstruct the evolutionary history of organisms. nih.govnih.gov By comparing the core genes—those present in all members of a group—of this compound-producing bacteria, scientists can create a robust evolutionary tree that clarifies their relationships. nih.gov This type of analysis has revealed that organisms capable of producing this carotenoid are found in different bacterial phyla, suggesting a complex evolutionary history likely involving HGT. mdpi.com Phylogenomic studies can help distinguish between vertical inheritance of the biosynthetic pathway from a common ancestor and its acquisition through lateral gene transfer events. mdpi.com

Evolutionary Dynamics of Symbiotic Relationships Involving this compound-Producing Organisms

Symbiotic relationships, where two different species live in close association, are a major driver of evolution. whiterose.ac.uk These interactions can range from mutualism, where both partners benefit, to parasitism, where one benefits at the expense of the other. whiterose.ac.uk The production of specialized metabolites like this compound can play a crucial role in these relationships. For example, a this compound-producing bacterium living within a larger host organism might provide its host with protection from UV radiation.

The evolution of these symbiotic relationships is dynamic and can be influenced by various factors, including the environment and the genetic makeup of both partners. iiasa.ac.atnih.gov Over time, what begins as a facultative (optional) association can evolve into an obligate one, where neither partner can survive on its own. frontiersin.org The stability of these relationships often depends on the balance of costs and benefits for each partner. preprints.org Studying the evolutionary dynamics of symbioses involving this compound producers can provide insights into how these complex interactions arise and are maintained in nature. frontiersin.org

The following table presents hypothetical symbiotic relationships involving this compound-producing bacteria.

| Symbiotic Partners | Type of Interaction | Role of this compound | Evolutionary Outcome (Hypothetical) |

| Green sulfur bacterium & Colorless sulfur-oxidizing bacterium | Mutualism | Photoprotection for the colorless partner | Co-evolution of metabolic dependencies. |

| This compound-producing alphaproteobacterium & Marine sponge | Defensive Mutualism | Protection of the sponge from pathogens or UV damage | Vertical transmission of the symbiont. nih.gov |

| Anaerobic bacterium & this compound-producing endosymbiont | Parasitism | Exploitation of the host's metabolic resources for carotenoid synthesis | Eventual breakdown of the symbiosis or evolution towards commensalism. iiasa.ac.at |

Environmental Factors Influencing Hydroxychlorobactene Production and Accumulation

Abiotic Factors

Current research provides a broad ecological context for organisms that produce hydroxychlorobactene, but does not offer specific quantitative data on how fluctuations in abiotic conditions directly impact the compound's production.

Light Conditions (Intensity, Quality, Photoperiod)

While the producing organisms, Chlorobiaceae, are photosynthetic and thus dependent on light, specific studies detailing the precise effects of light intensity, quality, and photoperiod on this compound production are scarce. It is understood that these bacteria are adapted to low-light conditions. Some research mentions this compound in metabolic studies of symbiotic relationships under different light conditions, but does not provide direct data on its regulation.

Temperature Regimes

There is currently no specific information available in the reviewed literature that details the influence of different temperature regimes on the production and accumulation of this compound.

Water Availability and Drought Stress

No specific research findings were identified that directly link water availability or drought stress to the production of this compound.

Soil/Sediment Composition and Nutrient Availability

While the habitat of Chlorobiaceae is known to be in sediments of aquatic environments, there is no specific data on how the composition of these soils or the availability of particular nutrients directly influences the synthesis of this compound.

Salinity Effects

The impact of salinity on the production of this compound has not been a focus of the available research. One study noted that the solubility of a derivative, this compound sulphate, can be influenced by the presence of other salts, but this does not pertain to its production.

Biotic Interactions

There is a lack of specific information regarding how biotic interactions, such as competition with other microorganisms or symbiotic relationships, directly affect the production and accumulation of this compound.

Influence of Pathogens and Herbivores

Direct research on the specific impact of pathogens and herbivores on this compound production is limited. However, inferences can be drawn from the general physiological responses of bacteria to such biotic stressors.

Pathogens: Green sulfur bacteria are susceptible to infection by bacteriophages (viruses that infect bacteria). Viral infection represents a significant physiological stress. In various microorganisms, such stress conditions are known to trigger the production of antioxidant compounds to mitigate cellular damage from reactive oxygen species (ROS). nih.govnih.gov Carotenoids, including this compound, are potent antioxidants that protect the photosynthetic apparatus from oxidative damage. frontiersin.org Therefore, it is plausible that a bacteriophage infection could indirectly lead to an upregulation of the this compound biosynthesis pathway as part of a general stress response, although this has not been experimentally verified. Phages that infect sulfur-metabolizing bacteria have been shown to carry auxiliary metabolic genes that can influence host metabolism, suggesting a complex interplay that could potentially extend to pigment production. nih.gov

Herbivores: In aquatic environments, the primary "herbivores" or predators of bacteria are bacterivorous protists. nih.gov Studies on various aquatic ecosystems have shown that protist grazing is a major source of bacterial mortality. nih.govnih.gov This predation is often selective, with a preference for larger, more metabolically active cells, which may include rapidly dividing photosynthetic bacteria. nih.govoregonstate.edu This selective pressure can lead to shifts in the bacterial community structure and favor cells with different growth forms or defense mechanisms. nih.gov The stress induced by intense grazing pressure could potentially stimulate the production of photoprotective carotenoids like this compound as a mechanism to cope with the physiological challenge.

The table below summarizes the potential effects of protist grazing on a bacterial community, which can be extrapolated to the green sulfur bacteria that produce this compound.

| Parameter | Effect of Protist Grazing | Potential Implication for this compound |

|---|---|---|

| Bacterial Abundance | Decrease in overall standing stock | Reduced total population of this compound-producing cells |

| Average Cell Size | Decrease, due to selective removal of larger cells | Potential selection for smaller GSB cells with potentially altered pigment quotas |

| Community Composition | Shift in dominant bacterial groups | Changes in the relative abundance of GSB compared to other bacteria |

| Physiological Stress | Increase in stress on the bacterial population | Possible upregulation of carotenoid synthesis for photoprotection and antioxidant activity |

Microbial Community Dynamics

The production of this compound is significantly influenced by the surrounding microbial community. Green sulfur bacteria are strict anaerobes and are often found in stratified aquatic environments where they exist in close proximity to other microbial groups. mdpi.com

Molecular Responses to Environmental Stimuli

The synthesis of this compound is regulated at the molecular level in response to key environmental cues, primarily light and oxygen. These stimuli trigger changes in gene expression and modulate the activity of enzymes involved in the carotenoid biosynthetic pathway.

Gene Expression Changes

The biosynthetic pathway for this compound begins with the universal carotenoid precursor, phytoene (B131915), and proceeds through several enzymatic steps to produce its immediate precursor, OH-chlorobactene. nih.govnih.gov The genes encoding these enzymes in the model GSB Chlorobium tepidum have been identified. nih.govresearchgate.net

The expression of these crt (carotenoid) genes is tightly regulated. The primary environmental factor influencing their expression is light. Green sulfur bacteria are uniquely adapted to thrive in extremely low-light conditions, a feat made possible by their highly efficient light-harvesting chlorosomes. frontiersin.orgnih.gov The expression of genes for both bacteriochlorophylls and carotenoids is expected to be coordinately regulated to match the needs of the photosynthetic apparatus under different light intensities. For example, under very low light, GSB increase their bacteriochlorophyll (B101401) content significantly to maximize photon capture. nih.gov While specific studies on crt gene expression in GSB are not abundant, in other photosynthetic bacteria, the transcription of carotenoid biosynthesis genes is known to be regulated by light. mdpi.comnih.gov

Oxygen is another critical stimulus. As strict anaerobes, GSB are sensitive to oxygen, which can cause significant oxidative stress. Carotenoids are crucial for quenching reactive oxygen species. Therefore, exposure to even trace amounts of oxygen would likely lead to the upregulation of crt genes to bolster the cell's antioxidant defenses. nih.gov

The table below lists the key genes in the biosynthetic pathway leading to this compound and their putative functions.

| Gene | Enzyme | Function in the Pathway | Reference |

|---|---|---|---|

| crtB | Phytoene synthase | Condenses two geranylgeranyl diphosphate (B83284) molecules to form phytoene. | nih.govresearchgate.net |

| crtP | Phytoene desaturase | Introduces double bonds into phytoene. | nih.govresearchgate.net |

| crtQ | ζ-carotene desaturase | Continues the desaturation process. | nih.govresearchgate.net |

| crtU | γ-carotene desaturase | Converts γ-carotene to chlorobactene (B1254000). | nih.govresearchgate.net |

| crtC | Carotenoid 1′,2′-hydratase | Hydroxylates chlorobactene to form OH-chlorobactene. | nih.govasm.org |

Enzyme Activity Modulation

Furthermore, the activity of specific enzymes can be influenced by the accumulation of downstream products. While not specifically demonstrated for this compound, many biosynthetic pathways are regulated by feedback inhibition, where the final product inhibits an early enzyme in the pathway. This allows the cell to precisely control the concentration of the compound and avoid wasteful overproduction. The enzymes responsible for modifications, such as the carotenoid 1′,2′-hydratase (CrtC), are also critical. Their efficiency and substrate specificity determine the final profile of carotenoids produced by the organism. asm.orgasm.org

Synthetic Biology and Metabolic Engineering Approaches for Hydroxychlorobactene Research

Design-Build-Test-Learn Cycle in Engineering Biological Systems

The Design-Build-Test-Learn (DBTL) cycle is a foundational iterative approach in synthetic biology for engineering and optimizing biological systems. moleculardevices.comresearchgate.net This cyclical process allows for systematic improvements in the production of target molecules, such as carotenoids.

Design: This initial phase involves defining the project goals, selecting a suitable host organism, and using computational models and simulations to plan the genetic modifications. researchgate.net For hydroxychlorobactene, this would entail designing plasmids and identifying the necessary biosynthetic genes.

Build: In this stage, the engineered biological system is constructed based on the design. researchgate.net This involves assembling DNA parts into constructs, which are then cloned into an expression vector. moleculardevices.com

Test: The constructed organism is then tested to evaluate its performance. researchgate.net This phase involves in-depth analysis of the engineered organism, including measurements of this compound production and the identification of any metabolic bottlenecks. igem.org

Learn: The data from the testing phase is analyzed and compared to the initial design specifications. researchgate.net This knowledge is then used to inform the next iteration of the design, creating a cycle of continuous improvement. moleculardevices.comreadthedocs.io

The DBTL cycle has been successfully applied to increase the production of various carotenoids, demonstrating its potential for this compound research. researchgate.net Automation of the DBTL cycle is becoming increasingly significant in synthetic biology, promising to accelerate the development of efficient microbial cell factories. nih.gov

Rational Design and Construction of this compound Biosynthesis Pathways

Rational design is a key strategy in metabolic engineering that relies on a deep understanding of metabolic networks to guide the construction of biosynthetic pathways. researchgate.net This approach involves the deliberate selection and assembly of genetic components to create a functional pathway in a heterologous host. nih.gov

The construction of a this compound biosynthesis pathway would involve:

Identifying Key Enzymes: The first step is to identify the necessary enzymes for converting a precursor molecule into this compound. This includes enzymes like geranylgeranyl pyrophosphate (GGPP) synthase and phytoene (B131915) synthase, which are crucial for the biosynthesis of the C40 carotenoid backbone. researchgate.net

Pathway Assembly: The genes encoding these enzymes are then assembled into a single transcriptional unit or multiple units. researchgate.net Modular cloning techniques, such as Golden Gate assembly, can facilitate the rapid construction of these pathways. researchgate.netresearchgate.net

Host Selection: A suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, is chosen for expressing the pathway. pakistanbmj.comjbei.org These organisms are often preferred due to their well-characterized genetics and rapid growth. pakistanbmj.comactinobase.org

Databases of enzyme-catalyzed reactions can assist in identifying the appropriate enzymes for each step in the designed pathway. mit.edu The successful construction of biosynthetic pathways for other carotenoids like lycopene (B16060) and β-carotene provides a strong precedent for applying these methods to this compound. researchgate.netbiorxiv.org

Transcriptional Optimization of Key Enzymes

The expression levels of enzymes in a biosynthetic pathway are critical for maximizing product yield. Transcriptional optimization aims to fine-tune the transcription of key genes to avoid the accumulation of toxic intermediates and balance metabolic flux. nih.gov

Several strategies can be employed for transcriptional optimization:

Promoter Engineering: Utilizing promoters of varying strengths allows for precise control over the expression levels of individual genes within the pathway. nih.gov Libraries of characterized promoters can be used to modulate gene expression. frontiersin.org

Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) can be used to analyze the transcript levels of pathway genes, helping to identify which enzymes may be rate-limiting. researchgate.netmdpi.com

Regulatory Element Identification: Analysis of promoter regions can reveal regulatory elements that control gene expression in response to specific signals, such as light or stress. nih.gov

Cofactor Regeneration Systems for Enhanced Production

Many enzymatic reactions in biosynthetic pathways, including those for carotenoids, require cofactors such as NAD(P)H and ATP. nih.govbiorxiv.org The availability of these cofactors can be a significant limiting factor for production. Cofactor regeneration systems are metabolic engineering strategies designed to replenish the supply of these essential molecules. bohrium.com

Common approaches for cofactor regeneration include:

Overexpression of Key Enzymes: Overexpressing enzymes involved in cofactor biosynthesis, such as glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconate dehydrogenase (GND1) for NADPH regeneration in yeast, can increase the intracellular pool of the required cofactor. nih.gov

Introduction of Heterologous Enzymes: Enzymes like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) can be introduced to generate NAD(P)H from formate or glucose, respectively. biorxiv.org

Metabolic Pathway Redirection: Redirecting metabolic flux through pathways that generate more of the desired cofactor, such as the pentose (B10789219) phosphate (B84403) pathway for NADPH, can also enhance production. frontiersin.org

For example, in the production of vitamin A, which shares precursors with carotenoids, enhancing NADPH supply through cofactor engineering has been shown to significantly increase titers. nih.gov Implementing similar strategies to ensure a balanced and sufficient supply of cofactors will be critical for the efficient biosynthesis of this compound.

Gene Editing Technologies (e.g., CRISPR/Cas) for Pathway Modification

Gene editing technologies, particularly the CRISPR/Cas system, have revolutionized metabolic engineering by enabling precise and efficient modification of an organism's genome. mdpi.comnih.gov These tools can be used to introduce, delete, or modify genes within a biosynthetic pathway to improve product yields. frontiersin.orgfrontiersin.org

Applications of CRISPR/Cas in this compound research could include:

Gene Knockouts: Deleting genes that encode for enzymes in competing metabolic pathways can redirect precursor molecules towards the this compound pathway, thereby increasing production. frontiersin.org

Gene Integration: Precisely inserting the entire this compound biosynthetic pathway into the host genome can lead to more stable and consistent production compared to plasmid-based expression.

Regulation of Gene Expression: CRISPR-based tools can be used to activate or repress the expression of specific genes, allowing for fine-tuning of the metabolic network. frontiersin.orgbiosafety.be

Multiplex Genome Editing: The ability to target multiple genes simultaneously allows for complex metabolic engineering strategies to be implemented in a single step. frontiersin.orgfrontiersin.org

CRISPR/Cas9 has been successfully used to increase the accumulation of lycopene in tomato by simultaneously knocking down multiple genes in the carotenoid metabolic pathway. frontiersin.org This demonstrates the power of this technology for manipulating complex biosynthetic pathways and its potential for optimizing this compound production.

Heterologous Expression Systems for this compound Production

Heterologous expression, the expression of genes in a host organism that does not naturally produce the target compound, is a cornerstone of microbial biotechnology. actinobase.orgnih.gov This approach allows for the production of complex molecules like this compound in well-characterized and easily cultivable microorganisms.

Key considerations for establishing a heterologous expression system for this compound include:

Host Selection: The choice of host organism is critical and can significantly impact production levels. Common hosts include E. coli and S. cerevisiae, but other organisms like Pseudomonas putida may also be suitable. jbei.orgnih.gov Factors to consider include the host's natural metabolic capabilities, growth characteristics, and the availability of genetic tools. actinobase.org

Vector Design: The biosynthetic genes need to be cloned into an appropriate expression vector that is compatible with the chosen host. nih.gov Broad-host-range vectors can be used to test the pathway in multiple different hosts. nih.gov

Optimization of Expression Conditions: Various factors, including culture media, temperature, and induction conditions, need to be optimized to maximize protein expression and product yield. nih.govdiva-portal.org

The successful heterologous expression of numerous other carotenoids provides a roadmap for developing a robust production system for this compound. biorxiv.orgoup.com Challenges such as the expression of membrane-associated enzymes, like many in carotenoid pathways, may require specific strategies to overcome. nih.gov

Future Research Directions and Emerging Paradigms in Hydroxychlorobactene Studies

Elucidating Remaining Unidentified Biosynthetic Enzymes and Pathways

A primary focus of future research is the complete elucidation of the hydroxychlorobactene biosynthetic pathway. While the general scheme of carotenoid synthesis is understood, the specific enzymes responsible for key transformations in the formation of this compound and its derivatives remain to be identified and characterized. The discovery of novel enzymes involved in processes like hydroxylation and glycosylation is a key objective. biorxiv.orgnih.gov Techniques such as genome mining, where the genomes of this compound-producing organisms are scoured for genes encoding potential biosynthetic enzymes, will be instrumental. biorxiv.org The subsequent characterization of these enzymes through in vitro assays and heterologous expression will be crucial to confirm their function. nih.govnih.gov Unraveling these unknown enzymatic steps will not only complete our understanding of how this complex molecule is synthesized but also provide new biocatalytic tools for potential biotechnological applications. biorxiv.org

Deeper Understanding of this compound's Role in Anaerobic Energy Dissipation

While this compound's role in light harvesting is established, its function in photoprotection and energy dissipation under anaerobic conditions requires more in-depth investigation. In its native producers, green sulfur bacteria, this carotenoid is essential for survival in light-intense, anoxic environments. Future studies will likely employ a combination of biophysical and genetic techniques to precisely determine how this compound quenches excess light energy and prevents the formation of damaging reactive oxygen species. This involves understanding how its unique chemical structure, including the hydroxyl group, contributes to these photoprotective mechanisms. Investigating the interactions of this compound with other components of the photosynthetic apparatus will also be critical to fully comprehend its energy-dissipating functions. Consistent anaerobic exercise has been shown to increase the body's capacity to store glycogen, providing more energy for physical activity. physio-pedia.com

Advancements in High-Throughput Analytical Platforms for Comprehensive Profiling

The development of more rapid and sensitive analytical methods is crucial for advancing this compound research. nih.gov High-throughput analytical platforms are needed to efficiently screen for novel this compound derivatives in different organisms and to analyze the effects of genetic or environmental perturbations on carotenoid profiles. nih.gov Innovations in liquid chromatography and mass spectrometry, such as the use of ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry, will enable faster and more detailed analysis of complex carotenoid mixtures. nih.govdokumen.pub The integration of automated sample preparation and data analysis will further accelerate the pace of discovery. nih.gov These advanced analytical tools will be essential for metabolomic studies aimed at understanding the regulation of this compound biosynthesis. whiterose.ac.uk

Systems Biology Approaches to Model and Predict this compound Metabolism

Systems biology offers a powerful framework for integrating diverse datasets to create predictive models of this compound metabolism. nih.gov By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive metabolic models of this compound-producing organisms. e-enm.orgnih.gov These models can then be used to simulate metabolic fluxes and predict how the production of this compound will be affected by genetic modifications or changes in environmental conditions. e-enm.orgfrontiersin.org Computational tools like Flux Balance Analysis (FBA) can be employed to identify key enzymes and regulatory points in the pathway, guiding metabolic engineering efforts. frontiersin.orgfrontiersin.org This approach will not only enhance our fundamental understanding of carotenoid metabolism but also provide a rational basis for designing strategies to optimize this compound production. nih.gov

Expanding the Scope of Synthetic Biology Applications for Research Purposes

Synthetic biology provides a powerful toolkit for both studying and harnessing the this compound biosynthetic pathway. nih.gov By reconstructing the pathway in well-characterized host organisms like E. coli or yeast, researchers can study the functions of individual enzymes in a controlled environment. nih.govals-journal.com This approach also facilitates the production of this compound and its derivatives for further research and potential applications. als-journal.comnih.gov Furthermore, synthetic biology enables the creation of novel carotenoid structures through the combinatorial expression of biosynthetic genes from different organisms. researchgate.net These engineered pathways can lead to the production of "unnatural" carotenoids with potentially enhanced or novel properties, opening up new avenues for research and biotechnology. azolifesciences.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Hydroxychlorobactene in biological matrices?

- Methodological Answer : Prioritize spectrophotometric techniques (UV-Vis/IR) for preliminary analysis due to their cost-effectiveness and adaptability to diverse sample types . For higher specificity, pair these with chromatographic methods (e.g., HPLC) to isolate this compound from metabolites. Validate assays using parameters like linearity (R² > 0.99), recovery rates (85–115%), and precision (RSD < 5%) per ICH guidelines. Include calibration curves with ≥6 concentration points and triplicate measurements for robustness .

Q. How should researchers design preclinical studies to evaluate this compound’s mechanism of action?

- Methodological Answer : Use a factorial design to isolate variables (e.g., dose-response, time-course). For in vitro studies, employ cell lines with validated receptor expression profiles. In vivo, select animal models with genetic or physiological relevance to the target pathology. Include control groups (vehicle, positive/negative controls) and randomize treatment allocation to minimize bias. Predefine endpoints (e.g., biomarker levels, histopathology) and statistical power (α = 0.05, β = 0.2) to ensure reproducibility .

Q. What criteria define a rigorous literature review for this compound research gaps?

- Methodological Answer : Systematically search databases (PubMed, Sciencedirect) using Boolean operators (e.g., "this compound AND pharmacokinetics NOT COVID-19"). Filter studies by peer-reviewed status, sample size adequacy, and methodological transparency. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria. Highlight contradictions (e.g., conflicting IC50 values across studies) as potential research targets .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities. Measure bioavailability, tissue distribution, and metabolite activity in vivo, and compare these to in vitro potency (e.g., receptor binding assays). Use multi-compartment models to simulate drug behavior across biological barriers. If discrepancies persist, investigate off-target effects or species-specific metabolic pathways via proteomics/transcriptomics .

Q. What experimental strategies validate this compound’s synergistic effects with adjuvant therapies?